molecular formula C15H17NO4S B2566405 Benzofuran-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone CAS No. 1448076-47-8

Benzofuran-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone

Cat. No. B2566405
CAS RN: 1448076-47-8
M. Wt: 307.36
InChI Key: RMPXADUPHPCZJH-UHFFFAOYSA-N
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Description

“Benzofuran-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone” is an organic compound with the molecular formula C15H17NO4S and a molecular weight of 307.36. It belongs to the class of compounds known as benzofurans . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring, a piperidine ring, and a methanone group. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Scientific Research Applications

Synthesis and Structural Studies

A Synthetic Approach for Selective CB2 Receptor Agonist : Luo and Naguib (2012) described a synthetic route to produce a selective CB2 receptor agonist from 3-hydroxy-4-iodo benzoic acid, involving palladium-catalyzed tandem intramolecular Heck/Suzuki cross coupling reaction, chemical resolution, and Wolf–Kishner reaction. This compound is evaluated for in vivo studies as part of the optimization process for CB2 receptor agonists (Z. Luo & M. Naguib, 2012).

Thermal, Optical, and Structural Analysis : Karthik et al. (2021) synthesized and characterized a compound through spectroscopic techniques and single crystal X-ray diffraction studies, revealing a chair conformation of the piperidine ring and distorted tetrahedral geometry around the S atom. The study also conducted thermal analysis, showing stability in a specific temperature range (C. S. Karthik et al., 2021).

Biological Activities and Applications

Antiproliferative Effects and MDR Reversal : Parekh et al. (2011) synthesized a series of benzofuran-2-yl derivatives, evaluating their antiproliferative activity and ability to reverse multidrug resistance in human cancer cell lines. Compounds showed significant activity, highlighting the potential for cancer treatment applications (S. Parekh et al., 2011).

Antimicrobial Activity : Mallesha and Mohana (2014) reported the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities, with some compounds exhibiting good antimicrobial activity against pathogenic strains. This underscores the compound's potential in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).

Future Directions

Benzofuran compounds, including “Benzofuran-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs .

properties

IUPAC Name

1-benzofuran-2-yl-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-21(18,19)12-6-8-16(9-7-12)15(17)14-10-11-4-2-3-5-13(11)20-14/h2-5,10,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPXADUPHPCZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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